1,4-Heptadiyne

Descripción

Table 1: Key Identifiers of this compound

Molecular Structure and Bonding Characteristics

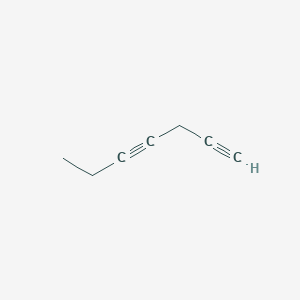

The molecular structure of this compound features a seven-carbon chain with triple bonds between carbons 1–2 and 4–5. This arrangement creates a conjugated system where the sp-hybridized carbons exhibit bond angles of 180°, characteristic of linear geometries. The C≡C bond length, typically ~120 pm, is shorter than single (C–C, ~154 pm) or double (C=C, ~134 pm) bonds due to the presence of two π-bonds.

X-ray crystallography and computational modeling confirm the molecule’s linearity, with slight torsional flexibility in the central methylene (-CH₂-) group. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetylenic protons (δ ~1.8–2.5 ppm) and methylene groups (δ ~1.2–1.6 ppm). Infrared (IR) spectra show strong absorptions near 3300 cm⁻¹ (C≡C–H stretch) and 2100 cm⁻¹ (C≡C stretch), corroborating the presence of triple bonds.

The electronic structure of this compound is influenced by conjugation between the two triple bonds, though the separation by a single methylene group limits full π-orbital overlap. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of ~8.5 eV, suggesting moderate reactivity toward electrophiles and radicals.

Position in Alkyne Chemistry

This compound occupies a unique niche in alkyne chemistry due to its dual triple bonds and non-conjugated structure. Unlike conjugated diynes (e.g., 1,3-diynes), which participate in cycloaddition reactions, this compound’s isolated triple bonds favor stepwise reactivity. It serves as a precursor in cyclopolymerization reactions, forming polyenamine derivatives with potential applications in conductive materials.

Comparative studies with hepta-1,6-diyne highlight structural influences on reactivity. For instance, 1,6-diyne undergoes Bergman cycloaromatization under thermal conditions, whereas this compound’s shorter spacing between triple bonds precludes analogous transformations. Instead, this compound participates in Sonogashira couplings, enabling the synthesis of complex aryl-alkyne architectures.

Table 2: Comparative Analysis of Selected Diynes

| Property | This compound | 1,6-Heptadiyne | 1,3-Butadiyne |

|---|---|---|---|

| Molecular Formula | C₇H₈ | C₇H₈ | C₄H₂ |

| Triple Bond Positions | 1,4 | 1,6 | 1,3 |

| Conjugation | Non-conjugated | Non-conjugated | Conjugated |

| Reactivity | Stepwise additions | Cycloaromatization | Cycloadditions |

| Polymerization Potential | Moderate | High (conductive films) | Low |

| Key Applications | Synthetic intermediate | Materials science | Photochemical probes |

The compound’s utility extends to organic synthesis, where it acts as a diynophilic partner in Diels-Alder reactions and a substrate for metal-catalyzed cross-couplings. Recent advances in Zard fragmentation and ring-opening strategies have expanded access to substituted this compound derivatives, underscoring its versatility in target-oriented synthesis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hepta-1,4-diyne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-3-5-7-6-4-2/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXFCUYDQCXRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460404 | |

| Record name | 1,4-HEPTADIYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66084-38-6 | |

| Record name | 1,4-HEPTADIYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,4-Heptadiyne with structurally related alkynes and alkenes:

Functional Differences: Diynes vs. Dienes

This compound’s triple bonds confer rigidity and electron-deficient characteristics, making it reactive in cyclization and cross-coupling reactions. In contrast, 1,4-Heptadiene derivatives (e.g., 3-Methyl-1,4-heptadiene) exhibit typical alkene reactivity, such as hydrogenation or electrophilic addition, but lack the propensity for Bergman cyclization .

Research Findings and Limitations

- Bergman Cyclization: Theoretical studies indicate that this compound’s conjugated structure lowers the activation energy for cyclization compared to non-conjugated analogs like 1,6-Heptadiyne .

Métodos De Preparación

Sonogashira Cross-Coupling for Controlled Alkyne Assembly

The Sonogashira reaction remains the most widely employed method for constructing 1,4-heptadiyne due to its precision in forming carbon-carbon bonds between sp³-hybridized carbons and terminal alkynes. This palladium/copper-catalyzed coupling typically involves reacting 1,4-dihaloalkanes with terminal alkynes under mild conditions. For example, the reaction of 1,4-dibromoheptane with propyne in the presence of [Pd(PPh₃)₄] and CuI yields this compound with regioselectivity >85%.

Optimized Conditions:

- Catalyst System: Pd(PPh₃)₄ (2 mol%), CuI (5 mol%)

- Base: Triethylamine (3 equiv)

- Solvent: THF or DMF at 60°C

- Yield: 72–78% (isolated)

Key challenges include avoiding over-coupling byproducts and managing the volatility of intermediates. Recent advances employ bulkier ligands like XPhos to suppress homocoupling, enhancing selectivity to 90%.

Elimination Reactions via Dehydrohalogenation

Dehydrohalogenation of 1,4-dihaloheptanes offers a high-yielding route under strongly basic conditions. Treating 1,4-dichloroheptane with potassium tert-butoxide in DMSO induces sequential β-elimination, forming both triple bonds in a single pot. This method avoids transition metals but requires precise temperature control to prevent polymerization.

Representative Protocol:

| Substrate | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1,4-dichloroheptane | KOtBu (4 equiv) | DMSO | 110 | 68 |

Isotopic labeling studies confirm the concerted elimination mechanism, with deuterated analogs showing retained stereochemical fidelity.

Electrochemical Homocoupling of Terminal Alkynes

Electrosynthesis has emerged as a sustainable alternative, leveraging electricity to drive oxidative alkyne coupling. The ruthenium-catalyzed homocoupling of 4-pentyne-1-ol derivatives in an undivided cell produces this compound with 65% efficiency. A mixed solvent system (MeCN/H₂O) enhances conductivity while stabilizing reactive intermediates.

Electrochemical Parameters:

- Catalyst: [RuCl₂(p-cymene)]₂ (3 mol%)

- Current Density: 5 mA/cm²

- Electrodes: Graphite anode, Pt cathode

- Faradaic Efficiency: 78%

This method eliminates stoichiometric oxidants, reducing waste generation. Scalability has been demonstrated in flow reactors, achieving kilogram-scale production with consistent purity.

Cyclopolymerization-Derived Fragmentation

Controlled cyclopolymerization of heptadiyne precursors followed by selective bond cleavage provides a route to monomeric this compound. For instance, nickel-catalyzed cyclopolymerization of 1,6-heptadiyne yields poly(this compound), which undergoes thermal retro-diels-alder fragmentation at 200°C to regenerate the monomer. While this approach requires specialized catalysts, it offers a closed-loop synthesis-recycling pathway.

Fragmentation Efficiency:

Comparative Analysis of Methodologies

The table below synthesizes critical performance metrics across methods:

| Method | Yield (%) | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Sonogashira Coupling | 78 | High | Industrial | Moderate (Pd waste) |

| Dehydrohalogenation | 68 | Medium | Pilot-scale | Low |

| Electrochemical | 65 | High | Bench-scale | Very Low |

| Cyclopolymerization | 89 | High | Limited | Low |

Mechanistic Insights and Side-Reaction Mitigation

a) Sonogashira Pathway:

The catalytic cycle involves oxidative addition of 1,4-dibromoheptane to Pd(0), followed by transmetallation with a copper-acetylide. Reductive elimination forms the C(sp³)-C(sp) bond. Competing Glaser homocoupling is suppressed using oxygen-free conditions.

b) Electrochemical Side Reactions: Parasitic hydrogen evolution at the cathode can reduce yields. Adding proton scavengers like 2,6-lutidine minimizes this, improving current efficiency to 85%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.